2,3-Dibromopyridine-4-carboxylic acid

Palladium catalysis Regioselective cross-coupling Pyridine functionalization

Synthetic groups relying on dibromopyridine building blocks risk failed coupling sequences when the wrong regioisomer is selected. 2,3-Dibromopyridine-4-carboxylic acid eliminates this uncertainty through its documented ortho-selectivity: Pd-catalyzed Suzuki-Miyaura coupling at C-2 achieves 79-94% isolated yield, outperforming the 2,5-isomer (73-88%). The C-4 carboxylic acid handle remains intact for downstream amidation or bioconjugation. Key operational advantages: • Room-temperature Br/Mg exchange (iPrMgCl, THF) replaces cryogenic lithiation • One-pot double Suzuki protocol installs two distinct aryl groups without intermediate isolation • Retained C-3 bromine enables sequential difunctionalization under mild conditions. Supplied at 97% purity with full analytical documentation.

Molecular Formula C6H3Br2NO2
Molecular Weight 280.9 g/mol
CAS No. 1020056-98-7
Cat. No. B1294238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromopyridine-4-carboxylic acid
CAS1020056-98-7
Molecular FormulaC6H3Br2NO2
Molecular Weight280.9 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(=O)O)Br)Br
InChIInChI=1S/C6H3Br2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)
InChIKeyICISUZSRQHUJKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromopyridine-4-carboxylic Acid – Chemical Identity & Specifications


2,3-Dibromopyridine-4-carboxylic acid (synonym: 2,3-dibromoisonicotinic acid) is a halogenated pyridine carboxylic acid bearing two bromine substituents at the 2- and 3-positions and a carboxylic acid functionality at the 4-position of the pyridine ring [1]. Its molecular formula is C₆H₃Br₂NO₂ with a molecular weight of 280.90 g/mol, and it is commercially available at purities typically ≥97% (e.g., 97–98%) from established chemical suppliers . The compound presents a pale white to off-white crystalline powder appearance under standard conditions, with calculated physicochemical properties including a boiling point of 458.2 ± 45.0 °C at 760 mmHg, a density of 2.2 ± 0.1 g/cm³, and a flash point of 230.9 ± 28.7 °C . Its unique substitution pattern—adjacent bromines ortho to the ring nitrogen and a carboxylic acid handle—confers a distinct reactivity profile for sequential regioselective functionalization that cannot be replicated by other dibromopyridine carboxylic acid isomers .

Regioselective coupling Ortho-bromine enables exclusive C-2 Suzuki reactivity before C-3, supporting sequential diversification.
Mild Br–Mg exchange Complete C-2 magnesiation at room temperature avoids cryogenic lithiation, simplifying scale-up.
Validated building block Carboxylate handle and 2,3-substitution pattern are confirmed in oligopyridine and inhibitor syntheses.

2,3-Dibromopyridine-4-carboxylic Acid – Substitution Risk Assessment


Direct substitution of 2,3-dibromopyridine-4-carboxylic acid with alternative dibromopyridine carboxylic acid isomers (e.g., 3,5-dibromopyridine-4-carboxylic acid, CAS 13958-91-3; or 2,6-dibromopyridine-4-carboxylic acid, CAS 2016-99-1) is not chemically or procedurally valid. The regiochemical positioning of the two bromine substituents fundamentally dictates the reactivity hierarchy, cross-coupling selectivity, and the structural outcomes of downstream synthetic transformations [1]. In the 2,3-substitution pattern, the C-2 bromine (ortho to the pyridine nitrogen) is activated by the electron-withdrawing nitrogen atom, enabling highly regioselective palladium-catalyzed cross-couplings at C-2 before any reaction at the C-3 bromine; this sequential reactivity pattern is absent in 3,5- or 2,6-isomers due to altered electronic and steric environments [2]. Consequently, replacing this compound with a different dibromopyridine isomer would fundamentally alter the regiochemical outcome of coupling reactions, the synthetic route to target heterocyclic scaffolds (e.g., 2,2′-bipyridines, terpyridines, or fused carbolines), and the viability of established medicinal chemistry protocols that depend on this precise substitution topology [3]. The evidence presented in Section 3 quantifies the consequences of selecting this specific compound versus its closest structural analogs, enabling evidence-driven procurement decisions .

ISOMER

2,5-Dibromopyridine-4-carboxylic acid

Alters cross-coupling selectivity order; C-2 arylation yields differ and may not match the same sequential functionalization route.

ISOMER

2,6-Dibromopyridine-4-carboxylic acid

Different electronic environment modifies oxidative addition preference; Br–Mg exchange shows only partial regioselectivity at room temperature.

ISOMER

3,5-Dibromopyridine-4-carboxylic acid

Lacks ortho-bromine activation by ring nitrogen; cryogenic lithiation may be required for controlled functionalization, complicating process safety.

2,3-Dibromopyridine-4-carboxylic Acid – Isomer Differentiation


Regioselective Suzuki–Miyaura Coupling at C-2

The 2,3-dibromopyridine scaffold exhibits exclusive ortho-selectivity in palladium-catalyzed Suzuki–Miyaura couplings, with arylation occurring first at the C-2 bromine adjacent to the pyridine nitrogen. Under optimized conditions (Pd(OAc)₂/PPh₃, K₂CO₃, CH₃CN/MeOH 2:1, 50 °C, 24 h), 2,3-dibromopyridine reacts with arylboronic acids to afford 2-aryl-3-bromopyridines with complete regioselectivity and isolated yields ranging from 79% to 94%, depending on the arylboronic acid employed [1]. In contrast, under identical conditions, 2,5-dibromopyridine yields 2-aryl-5-bromopyridines in a lower yield range of 73% to 88% [1]. Computational analysis confirms that the ortho-bromine at C-2 possesses lower carbon–bromine bond order and higher electron density than the meta-bromine at C-3, rendering it the thermodynamically preferred site for oxidative addition with Pd(0) [2].

Suzuki C-2 selectivity
Head-to-head
79–94% isolated yield (2,3-isomer) vs. 73–88% (2,5-isomer) under identical conditions (Pd(OAc)₂/PPh₃, K₂CO₃, CH₃CN/MeOH, 50 °C).
Higher coupling yields reported for 2,3-substitution pattern.
Yield advantage 6–11 percentage points; arylboronic acid scope influences absolute values.
Palladium catalysis Regioselective cross-coupling Pyridine functionalization Suzuki–Miyaura reaction

Complete Regioselectivity in Br–Mg Exchange

The 2,3-dibromopyridine scaffold undergoes bromine–magnesium exchange using iPrMgCl in THF at room temperature with complete regioselectivity, yielding exclusively the C-2 magnesiated intermediate with no detectable reaction at the C-3 position [1]. In a comparative study across dibromopyridine isomers, both 2,3-dibromopyridine and 2,5-dibromopyridine exhibited complete regioselectivity in the single exchange step, whereas 2,6-dibromopyridine and 3,5-dibromopyridine showed only partial selectivity or required lower temperatures to achieve regiocontrol [1]. The C-2 magnesiated intermediate generated from the 2,3-isomer can subsequently undergo a second exchange at the C-3 position after electrophilic trapping, enabling sequential difunctionalization to generate densely substituted pyridines inaccessible via other isomers [1].

Br–Mg exchange regioselectivity
Head-to-head
100% C-2 magnesiation (2,3-isomer) vs. partial selectivity for 2,6- and 3,5-isomers (iPrMgCl, THF, room temp).
Complete room-temperature regiocontrol supports sequential difunctionalization.
Avoids cryogenic lithiation; second exchange possible after electrophilic trapping.
Halogen–magnesium exchange Organometallic reagents Grignard chemistry Pyridine functionalization

Carboxylate-Functionalized Oligopyridines via Stille Coupling

The ethyl ester derivative of 2,3-dibromopyridine-4-carboxylic acid (ethyl 2,3-dibromopyridine-4-carboxylate) has been explicitly validated as a key precursor for the synthesis of carboxylate-functionalized oligopyridines via Stille coupling with stannylpyridines . This methodology enables the construction of 2,2′-bipyridines, 2,2′:6′,2″-terpyridines, and 2,2′:6′,2″:6″,2‴:6‴,2‴-quinquepyridines bearing a carboxylic acid handle directly attached to the central pyridine ring . In contrast, ethyl 2,6-dibromopyridine-4-carboxylate, while also amenable to Stille coupling, produces oligopyridines with fundamentally different structural connectivity and metal-binding geometries due to the altered substitution pattern . The carboxylic acid functionality at the 4-position, retained after ester hydrolysis, provides a conjugation handle for surface immobilization, bioconjugation, or further functionalization not available in non-carboxylate dibromopyridine analogues .

Oligopyridine Stille coupling
Cross-study comparable
Ethyl ester validated as precursor for carboxylate-bearing 2,2′-bipyridines, terpyridines, and quinquepyridines via Stille coupling with stannylpyridines.
2,3-isomer yields defined metal-coordination geometries.
2,6-isomer produces different connectivity and binding topology.
Oligopyridine synthesis Stille coupling Coordination chemistry Ligand synthesis

One-Pot Double Suzuki Coupling to 2,3-Diarylpyridines

The 2,3-dibromopyridine scaffold enables a highly regioselective one-pot double Suzuki cross-coupling procedure for constructing 2,3-diaryl pyridines [1]. Under a standard set of conditions, sequential regioselective coupling with aryl- and alkenylboronic acids proceeds first at the C-2 position, followed by C-3 coupling, yielding disubstituted pyridines in reasonable to good yields [1]. Notably, product yields increase by approximately 20% when purification is performed on neutral alumina versus silica gel flash chromatography [1]. This double-coupling capability is shared with 2,5-dibromopyridine but is not equally accessible from 2,4- or 2,6-dibromopyridine isomers, which exhibit different regioselectivity profiles or require distinct reaction conditions .

One-pot double Suzuki
Class-level
Sequential C-2 then C-3 diarylation in one pot; ~20% yield improvement with neutral alumina vs. silica gel purification.
Streamlined protocol reduces step count and material loss.
2,4- and 2,6-isomers require different conditions for comparable double-coupling access.
Double cross-coupling Sequential functionalization Diarylpyridine synthesis One-pot methodology

17β-HSD1 Inhibitor Synthesis

The regioselective 2-arylation methodology developed for 2,3-dibromopyridine has been successfully applied to the efficient synthesis of a 17β-HSD1 inhibitor in good yield, validating this scaffold as a pharmaceutically relevant building block [1]. The synthetic sequence leverages the ortho-selectivity of the 2,3-dibromo substitution pattern to install the requisite aryl group at C-2 with high regiochemical fidelity before subsequent functionalization steps [1]. While the absolute yield for the inhibitor synthesis is not explicitly disaggregated from the broader study, the methodology enables the construction of 2-arylpyridine cores—structural motifs present in fluorescent probes, organic conjugated materials, metal complexing ligands, pharmaceuticals, and natural products [1]. The 2,3-substitution pattern is specifically preferred over 2,4- and 2,6-isomers for this application class due to the predictable sequential reactivity that simplifies synthetic planning [1].

17β-HSD1 inhibitor synthesis
Class-level
2,3-Dibromo scaffold enabled efficient inhibitor assembly under mild conditions (50 °C, K₂CO₃) vs. 2,4-isomer (70 °C, KOH).
Precedent-supported medicinal chemistry building block with milder process profile.
Scaffold appears in 2-arylpyridine cores of probes, ligands, and drug candidates.
Medicinal chemistry 17β-HSD1 inhibition Drug discovery Pharmaceutical intermediate

2,3-Dibromopyridine-4-carboxylic Acid – Application Scenarios


2-Aryl-3-bromopyridine Intermediate Synthesis

For medicinal chemistry programs requiring 2-arylpyridine building blocks with a retained halogen handle for subsequent diversification, 2,3-dibromopyridine-4-carboxylic acid (or its ester derivative) provides a documented advantage: regioselective Suzuki–Miyaura coupling at C-2 proceeds with complete ortho-selectivity and isolated yields of 79–94%, outperforming the 2,5-dibromo isomer (73–88%) under identical conditions (Pd(OAc)₂/PPh₃, K₂CO₃, CH₃CN/MeOH, 50 °C) [1]. The carboxylic acid functionality at C-4 remains intact throughout the coupling sequence, providing a versatile handle for amide bond formation, esterification, or bioconjugation after the halogen substitution steps are complete [1].

Room-Temperature Br–Mg Exchange Functionalization

For synthetic operations requiring installation of electrophiles at the C-2 position of a pyridine ring, the 2,3-dibromo scaffold enables complete regioselective bromine–magnesium exchange at room temperature using iPrMgCl in THF, eliminating the need for cryogenic lithiation protocols (−100 °C) that incur higher operational costs and safety burdens [2]. After electrophilic trapping at C-2, the retained C-3 bromine can undergo a second exchange step to install a different functional group, enabling sequential difunctionalization under mild conditions [2]. This two-step sequence is inaccessible with 2,6- or 3,5-dibromo isomers due to their incomplete regioselectivity in the initial exchange step [2].

Carboxylate-Functionalized Polypyridine Ligands

For research groups synthesizing functionalized 2,2′-bipyridine, terpyridine, or quinquepyridine ligands bearing a carboxylic acid anchoring group, the ethyl ester of 2,3-dibromopyridine-4-carboxylic acid is the experimentally validated precursor of choice for Stille coupling with stannylpyridines . This methodology yields oligopyridines with the carboxylate group directly attached to the central pyridine ring, a structural feature essential for subsequent surface immobilization onto metal oxides or for conjugation to biomolecules in sensing and catalysis applications . Alternative regioisomers produce oligopyridines with different metal-binding geometries and are not suitable substitutes for this specific ligand architecture .

One-Pot Double Suzuki Coupling to 2,3-Diarylpyridines

For process chemistry applications where minimizing synthetic steps is paramount, the 2,3-dibromo scaffold supports a one-pot double Suzuki coupling protocol that sequentially installs two distinct aryl or alkenyl groups at C-2 and C-3 without intermediate isolation [3]. Product yields improve by approximately 20% when neutral alumina chromatography replaces silica gel purification, providing an operational refinement for maximizing material recovery [3]. This one-pot capability is shared with 2,5-dibromopyridine but is not equally accessible from 2,4- or 2,6-isomers, making the 2,3-isomer a strategic selection when both ortho- and meta-substitution are required in a single synthetic sequence [3].

Application
Selection Property
Validation Focus
2-Aryl-3-bromopyridine intermediates
Ortho-selective Suzuki coupling profile
Coupling regioselectivity and functional group tolerance
Room-temperature Br–Mg exchange
Complete C-2 magnesiation selectivity
Sequential difunctionalization potential without cryogenics
Carboxylate-functionalized polypyridine ligands
Validated Stille coupling precursor
Defined metal-binding geometry and surface anchoring compatibility
One-pot double Suzuki diarylation
Sequential one-pot reactivity
Process mass intensity and purification compatibility

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